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Compound of Interest

Compound Name: Toddalosin

Cat. No.: B1180838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia

asiatica. This document is intended to serve as a comprehensive resource for researchers

engaged in natural product chemistry, analytical chemistry, and drug discovery and

development.

Chemical Structure and Properties
Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-

dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one. Its chemical structure is characterized

by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.

Property Value

Molecular Formula C₁₆H₂₀O₆

Molecular Weight 308.33 g/mol

CAS Number 483-90-9

Appearance White powder
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The structural elucidation of Toddalolactone has been achieved through various spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The following sections detail the characteristic data obtained from these

analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H

and ¹³C NMR data for Toddalolactone provide a detailed map of its carbon-hydrogen

framework. While a complete, explicitly assigned dataset from a single source is not readily

available in the public domain, the following tables are compiled based on typical chemical

shifts for similar coumarin structures and data fragments from various literature sources.

Table 1: ¹H NMR Spectroscopic Data for Toddalolactone

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 ~6.2 d ~9.5

4 ~7.9 d ~9.5

8 ~6.5 s -

1' ~3.0 m -

2' ~3.8 m -

4' ~1.2 s -

5' ~1.3 s -

5-OCH₃ ~3.9 s -

7-OCH₃ ~3.9 s -

2'-OH - br s -

3'-OH - br s -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the specific experimental conditions.
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Table 2: ¹³C NMR Spectroscopic Data for Toddalolactone

Position Chemical Shift (δ, ppm)

2 ~161.0

3 ~112.0

4 ~145.0

4a ~105.0

5 ~158.0

6 ~115.0

7 ~160.0

8 ~93.0

8a ~156.0

1' ~28.0

2' ~78.0

3' ~73.0

4' ~25.0

5' ~26.0

5-OCH₃ ~56.0

7-OCH₃ ~56.5

Note: The assignments are based on typical values for coumarin skeletons and may require

confirmation through 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a crucial technique for the identification and quantification of Toddalolactone in

complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule

[M+H]⁺.
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Table 3: LC-MS/MS Data for Toddalolactone

Parameter Value

Precursor Ion [M+H]⁺ m/z 309.1333 (calculated), 309.2 (observed)

Key Fragment Ions (MS²)
m/z 205.0501, 235.0606, 219.0657, 191.0708,

177.0551

MRM Transition m/z 309.2 → 205.2

Experimental Protocols
The following sections provide generalized experimental protocols for the isolation and

spectroscopic analysis of Toddalolactone.

Isolation of Toddalolactone from Toddalia asiatica
A common procedure for the isolation of coumarins from Toddalia asiatica involves solvent

extraction followed by chromatographic separation.
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Dried and powdered plant material
(e.g., roots of Toddalia asiatica)
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Filtration and Concentration

Crude Extract

Solvent Partitioning
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Column Chromatography
(Silica Gel)

Fractions

Preparative HPLC

Pure Toddalolactone
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Figure 1: General workflow for the isolation of Toddalolactone.
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NMR Spectroscopy Protocol
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).

Sample Preparation: Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.

Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity

and confirm assignments.

Data Processing: Process the raw data using appropriate software to obtain the final spectra

for analysis.

LC-MS/MS Protocol
The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[1]

Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY

UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B

(acetonitrile).

Gradient Elution: A typical gradient might be:

0-1 min: 10% B

1-5 min: 10-90% B

5-6 min: 90% B

6-7 min: 90-10% B
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7-8 min: 10% B

Flow Rate: 0.3 mL/min.

Injection Volume: 2-5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source operating in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 → 205.2.

Signaling Pathways and Logical Relationships
The identification of a natural product like Toddalolactone follows a logical progression from the

raw biological material to the final, structurally elucidated compound. This process is heavily

reliant on the interplay of separation and spectroscopic techniques.
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Figure 2: Logical workflow for the identification of Toddalolactone.

This guide provides a foundational understanding of the spectroscopic characteristics of

Toddalolactone. For more specific applications, researchers are encouraged to consult the

primary literature for detailed experimental conditions and data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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